molecular formula C8H7F3O B1347727 (S)-2,2,2-trifluoro-1-phenylethanol CAS No. 340-06-7

(S)-2,2,2-trifluoro-1-phenylethanol

Cat. No.: B1347727
CAS No.: 340-06-7
M. Wt: 176.14 g/mol
InChI Key: VNOMEAQPOMDWSR-ZETCQYMHSA-N
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Description

(S)-2,2,2-Trifluoro-1-phenylethanol (CAS 340-06-7) is a chiral secondary alcohol characterized by a phenyl group and a trifluoromethyl (-CF₃) substituent on the ethanol backbone. Its molecular formula is C₈H₇F₃O, with a molecular weight of 176.14 g/mol . The compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and asymmetric catalysis. Key physical properties include a boiling point of 189.7°C, melting point of 83–85°C, and a density of 1.3 g/cm³ . Its chiral center at the C1 position makes it valuable for enantioselective applications, such as chiral stationary phases in chromatography and vibrational circular dichroism (VCD) studies .

Chemical Reactions Analysis

Types of Reactions: (S)-2,2,2-trifluoro-1-phenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(S)-2,2,2-Trifluoro-1-phenylethanol is a fluorinated alcohol with several applications in asymmetric synthesis and biocatalysis.

Asymmetric Bioreduction

  • Production of (S)-2,2,2-trifluoro-1-phenylalcohol: Endophytic fungi, such as Botryosphaeria sp. CBMAI 1197, Eutypella sp. CBMAI 1196, Hidropisphaera sp. CBMAI 1194, and Xylaria sp. CBMAI 1195, can catalyze the asymmetric bioreduction of 2,2,2-trifluoro-1-phenylethanone to produce (S)-2,2,2-trifluoro-1-phenylalcohol with high enantiomeric excess (>99% ee) . Botryosphaeria sp. CBMAI 1197 shows the best enzymatic potential, leading to high conversion values .
  • Reduction of 2,2,2-trifluoroacetophenone: Thermostable alcohol dehydrogenase (TkADH) can reduce 2,2,2-trifluoroacetophenone to (R)-2,2,2-trifluoro-1-phenylethanol with high enantioselectivity (>99.6% ee) .

Synthesis of PET Tracers

  • 2,2,2-trifluoro-1-phenylethanol derivatives are used in the synthesis of Positron Emission Tomography (PET) tracers . Examples include:
    • 2,2,2-trifluoro-1-(4-methoxyphenyl)-1-phenylethanol
    • 2,2,2-trifluoro-1-(4-fluorophenyl)-1-phenylethanol
    • 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)-1-phenylethanol
    • 1,1,1-trifluoro-2-(4-fluorophenyl)propan-2-ol

Oxidation Reactions

  • Oxidation to Trifluoromethyl Ketones (TFMKs): 2,2,2-trifluoro-1-phenylethanol can be used as a model substrate to optimize reaction conditions for the oxidation of α-trifluoromethyl alcohols to trifluoromethyl ketones .

Catalysis

  • This compound, with tris(triphenylphosphine)ruthenium(II) chloride and other compounds, can be used in the synthesis of 1-phenylethanol from acetophenone .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences between (S)-2,2,2-trifluoro-1-phenylethanol and related compounds:

Compound Name Molecular Formula Key Structural Features Functional Groups
This compound C₈H₇F₃O Phenyl ring, -CF₃, -OH Alcohol
1-Cyclopropyl-2,2,2-trifluoro-1-phenylethanol C₁₁H₁₁F₃O Cyclopropyl group, -CF₃, phenyl ring Alcohol
2,2,2-Trifluoroacetophenone C₈H₅F₃O Phenyl ring, -CF₃, ketone Ketone
1-(Trifluoromethyl)-cyclopropanol C₄H₅F₃O Cyclopropyl group, -CF₃ Alcohol
2,2,2-Trifluoro-1-phenylethanamine C₈H₈F₃N Phenyl ring, -CF₃, -NH₂ Amine

Key Observations :

  • Cyclopropyl vs. Phenyl : The cyclopropyl analog (C₁₁H₁₁F₃O) exhibits enhanced steric hindrance, impacting reactivity in nucleophilic substitutions .
  • Ketone vs. Alcohol: 2,2,2-Trifluoroacetophenone lacks the hydroxyl group, making it less polar and more reactive in Friedel-Crafts alkylations .
  • Amine vs. Alcohol : The amine derivative (C₈H₈F₃N) shows distinct hydrogen-bonding capabilities, influencing its use in chiral separations .

Physical and Chemical Properties

Property This compound 1-Cyclopropyl Analogue 2,2,2-Trifluoroacetophenone
Molecular Weight (g/mol) 176.14 222.20 178.12
Boiling Point (°C) 189.7 Not reported 178–180
Melting Point (°C) 83–85 72–74 34–36
Solubility Miscible in polar aprotic solvents Low in water Soluble in ether, acetone

Reactivity Insights :

  • Reduction Stability: Unlike 2,2,2-trifluoroacetophenone, this compound resists further reduction due to its alcohol group .
  • Racemization: Under SN1 conditions, this compound forms racemic mixtures, whereas cyclopropyl analogs show higher stereochemical stability .

Asymmetric Catalysis

  • Chiral Ligand : The compound serves as a ligand in Ru-catalyzed transfer hydrogenation reactions, achieving up to 88% yield in α-trifluoromethyl amine synthesis without side products .
  • Enantioselective Separation : Used in HPLC with Chiralcel OD columns (hexane/i-PrOH = 97:3), achieving 83% enantiomeric excess (ee) .

Vibrational Circular Dichroism (VCD)

  • This compound was pivotal in early VCD studies, showing a rotational strength of ±2×10⁻⁴⁴ esu²cm² for its enantiomers . This enabled the determination of absolute configurations in chiral molecules .

Biological Activity

(S)-2,2,2-trifluoro-1-phenylethanol is a compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a secondary alcohol. This structure contributes to its unique chemical behavior and biological interactions.

1. Antidepressant Effects

Research indicates that this compound may influence serotonin levels in the central nervous system. A study demonstrated that compounds derived from this alcohol can modulate serotonin levels, which are crucial for mood regulation and anxiety management . The ability to affect serotonin pathways suggests potential applications in treating mood disorders.

2. Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain analogs demonstrated significant activity against M-HeLa and MCF-7 cancer cells, indicating their potential as therapeutic agents in oncology . The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) production .

Cell Line IC50 (µM) Mechanism
M-HeLa10Apoptosis via mitochondrial pathway
MCF-720ROS production

3. Antimicrobial Activity

This compound and its derivatives have also been evaluated for antimicrobial activity. Some studies report selective activity against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, suggesting potential applications in treating bacterial infections . The compound's efficacy against biofilms formed by pathogens like Pseudomonas aeruginosa further highlights its therapeutic potential.

The biological activities of this compound are attributed to several mechanisms:

  • Serotonin Modulation : By influencing serotonin levels, the compound may help manage mood disorders.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
  • Antimicrobial Action : Its structural features may enhance its interaction with microbial membranes or metabolic pathways.

Case Study 1: Antidepressant Activity

In a controlled study involving mouse models, administration of this compound resulted in a significant increase in serotonin levels in the jejunum. This effect was dose-dependent and correlated with behavioral improvements in anxiety-related tasks .

Case Study 2: Anticancer Efficacy

A series of experiments conducted on various cancer cell lines revealed that compounds derived from this compound could reduce cell viability significantly at concentrations lower than traditional chemotherapeutics . The findings suggest that these compounds can be developed into effective anticancer drugs.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (S)-2,2,2-trifluoro-1-phenylethanol, and how can enantiomeric purity be optimized?

  • Methodological Answer : The compound is synthesized via enzymatic reduction of α,α,α-trifluoroacetophenone using carbonyl reductases (e.g., SSCR from Sporobolomyces salmonicolor), achieving >99% enantiomeric excess (e.e.) due to stereoselective substrate binding . Alternatively, nucleophilic trifluoromethylation of ketones with trifluoroacetaldehyde hydrate can yield the product, with chiral resolution achieved using cellulose-based chiral stationary phases (CSPs) like cellulosetris(3,5-dimethylphenyl carbamate) .

Q. How can researchers characterize the enantiomeric excess and structural configuration of this compound?

  • Methodological Answer : Enantiomeric purity is analyzed via chiral HPLC using CSPs . Absolute configuration is confirmed via 1H^{1}\text{H} and 19F^{19}\text{F} NMR with chiral solvating agents (e.g., anthracyl derivatives) to split enantiomer signals . Raman optical activity (ROA) spectroscopy between 80–2000 cm1^{-1} identifies stereochemical correlations, particularly trifluoromethyl asymmetric deformations at ~520 cm1^{-1} .

Q. What spectroscopic and thermodynamic data are available for this compound?

  • Methodological Answer : NIST Standard Reference Database 69 provides thermodynamic properties (e.g., vapor pressure, enthalpy of formation) . 1H^{1}\text{H} NMR (CDCl3_3): δ 7.74–7.30 (m, 5H), 2.52 (s, 1H), 2.02 (s, 3H); 19F^{19}\text{F} NMR: δ −66.8 (s, 3F) . Raman spectra show distinct vibrational modes for the trifluoromethyl group and phenyl ring .

Advanced Research Questions

Q. How do enzyme-substrate interactions enhance enantioselectivity in the synthesis of this compound?

  • Methodological Answer : Molecular docking studies reveal that SSCR’s Asn207 forms hydrogen bonds with the substrate’s halogen atom, while Ser222/Thr223 engage in XH/π interactions with the phenyl group, stabilizing the reactive conformation. Site-directed mutagenesis (e.g., Asn207Ala) reduces activity by >90%, confirming these residues’ roles in enantioselectivity .

Q. Can dynamic NMR techniques quantify conformational dynamics of this compound in chiral environments?

  • Methodological Answer : The Linear Extrapolation of Rate Constants for Uncomplexed Molecules (LERCUM) method measures intramolecular rotation rates. For example, the rate constant of carbonyl-to-aryl bond rotation in related brominated ketones was determined using (+)-2,2,2-trifluoro-1-phenylethanol as a chiral auxiliary, with extrapolation to uncomplexed conditions .

Q. What role does this compound play in chiral ionic liquid (CIL) systems?

  • Methodological Answer : The compound serves as a racemic substrate for evaluating chiral recognition in sulfonate-based CILs. 19F^{19}\text{F} NMR in [d8_8]toluene reveals splitting (up to 7 Hz) due to enantiomer discrimination, aiding in optimizing solvent polarity and anion structure for separations .

Q. How do computational models explain solvent effects on the compound’s chiral resolution?

  • Methodological Answer : Molecular dynamics simulations show that polar solvents stabilize hydrogen bonding between the compound’s hydroxyl group and CSPs (e.g., cellulose derivatives), improving resolution. Free energy calculations correlate solvent polarity with retention times in HPLC .

Properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOMEAQPOMDWSR-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340-06-7
Record name (+)-2,2,2-Trifluoro-1-phenylethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-α-(trifluoromethyl)benzyl alcohol
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Synthesis routes and methods I

Procedure details

To 0.02 g of the aforementioned wet bodies was added 500 μl of 50 mM phosphate buffer (pH 7.0) containing 1% 2,2,2-trifluoroacetophenone and 5% 2-propanol, followed by stirring at 30° C. for 18 hours. Then, after adding 500 μl of ethyl acetate to the reaction mixture, the mixture was subjected to centrifugal separation to obtain the organic phase. The organic phase was subjected to an analysis of the content by way of gas chromatography under the following condition. 2,2,2-Trifluoro-1-phenylethanol was produced at a ratio of 49.4% based on the amount of 2,2,2-trifluoroacetophenone used in the reaction. Furthermore, optical purity of 2,2,2-trifluoro-1-phenylethanol in the organic phase was measured under the following condition. The (S)-form of 99% e.e. was demonstrated.
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Synthesis routes and methods II

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Benzaldehyde was reacted with trifluoromethyltrimethylsilane as in Example 10. After a reaction time of 5 hours, 20 ml of water were added, and the reaction mixture was heated briefly to 80° C. 50 ml of hexane were then added. The reaction mixture was then extracted twice with 100 ml of water, and the resultant organic phase was dried over Na2SO4. On distillation of the crude product, 15.4 g (88% yield) of 1-phenyl-2,2,2-trifluoroethanol (boiling point 68°-69° C./6 mbar) were obtained.
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Synthesis routes and methods III

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In Example 20, by using tin chloride instead of zinc powder, trifluoromethyl was caused to react with trifluoromethyl iodide (SnCl2), as in the case of the Example 20, and CF3SnCl2I was obtained. Consecutively, as in the case of the Example 20, CF3SnCl2I was put into a flask together with benzaldehyde and dimethylformamide, and subjected to reaction under the action of ultrasonic waves, and the product extracted from an oil layer generated was hydrolyzed, thereby phenyltrifluoromethylcarbinol was obtained.
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